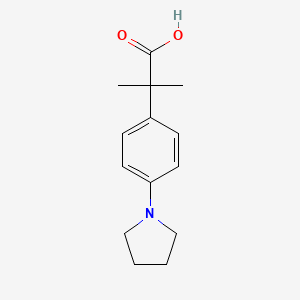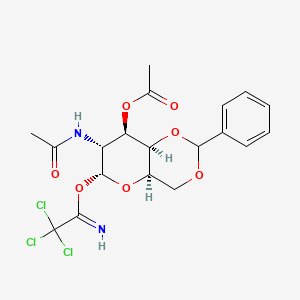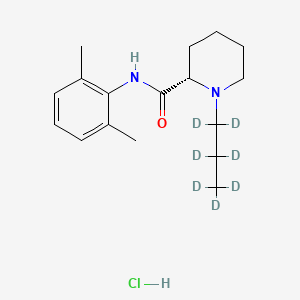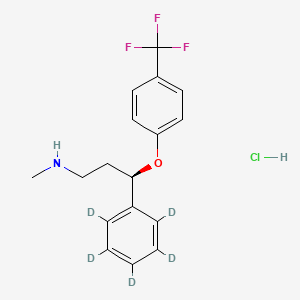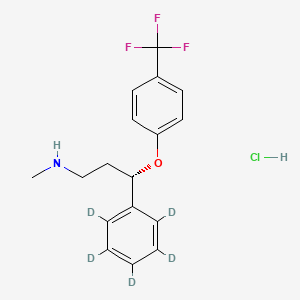
1-Cyanomethyl-2'-Methyl-4-Cyclohexylnaphthalin-d3
Übersicht
Beschreibung
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is a pale yellow oil . It is an intermediate in the preparation of labelled Vedaprofen . The molecular formula is C19H21N .
Molecular Structure Analysis
The molecular weight of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is approximately 263.37674 . It has a topological polar surface area of 23.8, a heavy atom count of 20, and an isotope atom count of 3 . The exact mass is 266.186 .Physical and Chemical Properties Analysis
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 has a molecular weight of 263.37674 . It has a topological polar surface area of 23.8, a heavy atom count of 20, and an isotope atom count of 3 . The exact mass is 266.186 .Wissenschaftliche Forschungsanwendungen
1. Zwischenprodukt bei der Herstellung von markiertem Vedaprofen Diese Verbindung wird als Zwischenprodukt bei der Herstellung von markiertem Vedaprofen verwendet . Vedaprofen ist ein nicht-steroidales Antirheumatikum (NSAR), das in der Veterinärmedizin zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen des Bewegungsapparates eingesetzt wird .
Einatomkatalysatoren
Obwohl nicht direkt erwähnt, deutet die Struktur der Verbindung auf eine mögliche Verwendung im Bereich der Einatomkatalysatoren hin . Einatomkatalysatoren werden aufgrund ihrer hohen Aktivität und Selektivität in verschiedenen katalytischen Reaktionen eingesetzt .
Sigma-2-Rezeptor-Agonisten-Derivate
Die Struktur der Verbindung ähnelt der von bestimmten Sigma-2-Rezeptor-Agonisten-Derivaten . Diese Derivate haben gezeigt, dass sie in Pankreaskrebs durch mitochondriale Superoxidproduktion und Caspasenaktivierung Zelltod induzieren .
Untersuchung molekularer Wechselwirkungen
Die einzigartigen Eigenschaften dieser Verbindung machen sie für die Untersuchung molekularer Wechselwirkungen geeignet. Dies kann besonders nützlich sein, um das Verhalten von Molekülen in verschiedenen Umgebungen zu verstehen.
Entwicklung fortschrittlicher Materialien
Die vielseitige Natur der Verbindung ermöglicht ihren Einsatz bei der Entwicklung fortschrittlicher Materialien. Dazu könnten Materialien mit einzigartigen physikalischen oder chemischen Eigenschaften gehören, die ein breites Anwendungsspektrum haben.
Studien zur Energieumwandlung
Aufgrund ihrer potenziellen Rolle in Einatomkatalysatoren könnte diese Verbindung auch in Studien zur Energieumwandlung eingesetzt werden . Katalysatoren spielen eine entscheidende Rolle bei der effizienten Umwandlung bestehender fossiler Energie in saubere Energie .
Wirkmechanismus
Target of Action
The compound “1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3”, also known as “2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile”, is an intermediate in the preparation of Vedaprofen . Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate inflammation and pain.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 plays a significant role in biochemical reactions, particularly in metabolic research. It is used as a chemical reference for chemical identification, qualitative and quantitative detection, and studying reaction mechanisms and kinetics . This compound interacts with various enzymes and proteins, facilitating the study of metabolic pathways in vivo. The stable isotope labeling allows researchers to safely investigate these pathways .
Cellular Effects
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as an intermediate in the preparation of labeled Vedaprofen, it helps in understanding the pharmacokinetics and pharmacodynamics of the drug. The compound’s impact on cell function is crucial for studying the effects of Vedaprofen on different cell types.
Molecular Mechanism
At the molecular level, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 exerts its effects through binding interactions with biomolecules. It is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds . The deuterium labeling provides a unique advantage in tracking the compound’s interactions and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term in vitro and in vivo studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 vary with different dosages in animal models. Researchers have observed threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-dependent responses is crucial for determining the safe and effective use of this compound in biochemical research .
Metabolic Pathways
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is involved in various metabolic pathways, interacting with enzymes and cofactors. The stable isotope labeling allows researchers to study metabolic flux and changes in metabolite levels . This compound’s role in metabolic research is vital for understanding the biochemical processes it influences.
Transport and Distribution
Within cells and tissues, 1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3 is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are essential for studying its effects on cellular function . The compound’s distribution patterns provide insights into its role in biochemical reactions.
Subcellular Localization
1-Cyanomethyl-2’-methyl-4-cyclohexylnaphthalene-d3’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes.
Eigenschaften
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-14(13-20)16-11-12-17(15-7-3-2-4-8-15)19-10-6-5-9-18(16)19/h5-6,9-12,14-15H,2-4,7-8H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYSGPGOKDXWFH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)C1=CC=C(C2=CC=CC=C21)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747394 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217072-99-5 | |
| Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
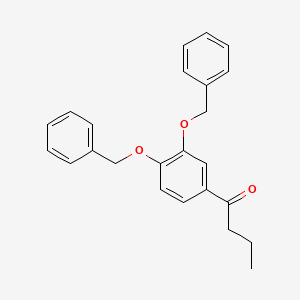




![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
